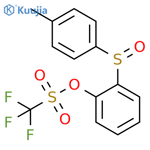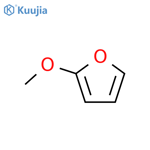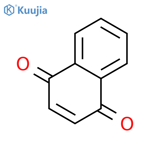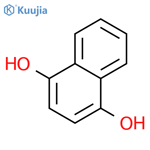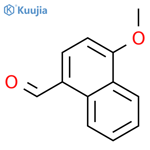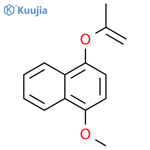Cas no 84-85-5 (4-methoxynaphthalen-1-ol)
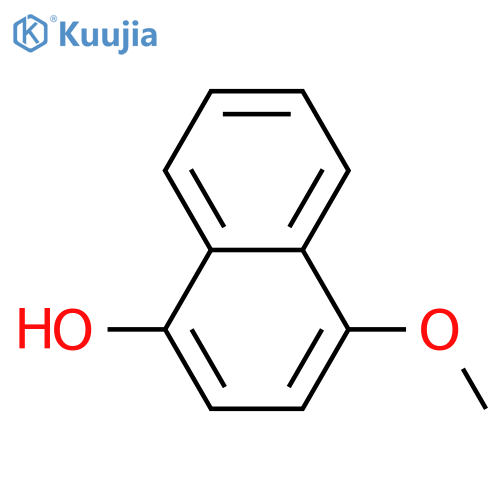
4-methoxynaphthalen-1-ol 化学的及び物理的性質
名前と識別子
-
- 4-Methoxy-1-naphthol
- 1-Hydroxy-4-methoxynaphthalene
- 4-methoxynaphthalen-1-ol
- 1-Naphthalenol, 4-methoxy-
- 4-methoxynaphthol
- 4-methoxy-1-naphthalenol
- 4-methoxy-naphthalen-1-ol
- BOTGCZBEERTTDQ-UHFFFAOYSA-N
- walrycin A
- 1-methoxy-4-naphthol
- 4-methoxynaphth-1-ol
- Ursol Grounding Blue BL
- 1-Naphthol, 4-methoxy-
- 4-Methoxy-.alpha.-naphthol
- KSC494E5P
- 4-methoxy-1-hydroxy-naphthalene
- A
- 1-Naphthol, 4-methoxy- (7CI, 8CI)
- 4-Methoxy-1-naphthalenol (ACI)
- 3-Phenanthrenol, 9-methoxy-
- 4-Methoxy-α-naphthol
- C.I. 76620
- ET 2111
- QS 30
- Quino Power MNT
- 4-Methoxy-1-naphthol; 4-Methoxy-a-naphthol; C.I. 76620; ET 2111; QS 30;
- 84-85-5
- UNII-7CC5CL28DK
- SY045974
- DS-11800
- 1,4-Naphthohydroquinone monomethyl ether
- 4-Methoxy-1-naphthol, >=97%
- M0854
- MFCD00003976
- NS00038691
- DTXSID8058908
- EINECS 201-566-3
- AKOS015856458
- CHEBI:191503
- CS-0043743
- Quino Power MNT; Ursol Grounding Blue BL; Walrycin A;
- 7CC5CL28DK
- SCHEMBL217255
- 1,4-dihydroxynaphthalene monomethyl ether
- 4-Methoxy-1-naphthalenol; 1-Hydroxy-4-methoxynaphthalene;
- DTXCID6048383
- DB-019216
- 4-Methoxy-alpha-naphthol
-
- MDL: MFCD00003976
- インチ: 1S/C11H10O2/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7,12H,1H3
- InChIKey: BOTGCZBEERTTDQ-UHFFFAOYSA-N
- ほほえんだ: OC1C2C(=CC=CC=2)C(OC)=CC=1
- BRN: 1818465
計算された属性
- せいみつぶんしりょう: 174.06800
- どういたいしつりょう: 174.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 29.5
じっけんとくせい
- 色と性状: 結晶化。
- 密度みつど: 1.0844 (rough estimate)
- ゆうかいてん: 128.0 to 132.0 deg-C
- ふってん: 265.17°C (rough estimate)
- フラッシュポイント: 228.6 °C
- 屈折率: 1.5250 (estimate)
- すいようせい: Soluble in water.
- PSA: 29.46000
- LogP: 2.55400
- ようかいせい: まだ確定していません。
4-methoxynaphthalen-1-ol セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- TSCA:Yes
- リスク用語:R36/37/38
4-methoxynaphthalen-1-ol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-methoxynaphthalen-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTHL0359-1G |
4-methoxynaphthalen-1-ol |
84-85-5 | 95% | 1g |
¥ 283.00 | 2023-04-13 | |
| abcr | AB125893-5 g |
4-Methoxy-1-naphthol, 98%; . |
84-85-5 | 98% | 5g |
€123.60 | 2023-05-10 | |
| Chemenu | CM141189-5g |
4-Methoxynaphthalen-1-ol |
84-85-5 | 97% | 5g |
$*** | 2023-05-29 | |
| TRC | M263320-1000mg |
4-Methoxynaphthalen-1-ol |
84-85-5 | 1g |
$75.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | D759243-25g |
4-Methoxynaphthalen-1-ol |
84-85-5 | 97% | 25g |
$185 | 2024-06-07 | |
| Apollo Scientific | OR30514-5g |
4-Methoxy-1-naphthol |
84-85-5 | 98% | 5g |
£58.00 | 2025-02-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0854-5G |
4-Methoxy-1-naphthol |
84-85-5 | >98.0%(GC) | 5g |
¥335.00 | 2024-04-15 | |
| TRC | M263320-250mg |
4-Methoxynaphthalen-1-ol |
84-85-5 | 250mg |
$ 58.00 | 2023-09-07 | ||
| Alichem | A219003237-500mg |
1-Methoxy-4-naphthol |
84-85-5 | 98% | 500mg |
$1078.00 | 2023-08-31 | |
| Alichem | A219003237-250mg |
1-Methoxy-4-naphthol |
84-85-5 | 98% | 250mg |
$741.20 | 2023-08-31 |
4-methoxynaphthalen-1-ol 合成方法
ごうせいかいろ 1
1.2 Reagents: Water ; pH 7, -78 °C
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
1.2 Reagents: Potassium hydroxide Solvents: Methanol
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
4-methoxynaphthalen-1-ol Raw materials
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(4-methylphenyl)sulfinyl]phenyl ester
- 1,4-Naphthoquinone
- 1,4-Dihydroxynaphthalene
- 4-methoxynaphthalene-1-carbaldehyde
- 1-Methoxy-4-[(1-methylethenyl)oxy]naphthalene
- 1-Methoxynaphthalene
- 2-Methoxyfuran
4-methoxynaphthalen-1-ol Preparation Products
4-methoxynaphthalen-1-ol 関連文献
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2019 9 18467
-
Osami Shoji,Yoshihito Watanabe Metallomics 2011 3 379
-
Elaine O'Reilly,Valentin K?hler,Sabine L. Flitsch,Nicholas J. Turner Chem. Commun. 2011 47 2490
-
Anne Dolbecq,Pierre Mialane,Bineta Keita,Louis Nadjo J. Mater. Chem. 2012 22 24509
-
Hiroki Onoda,Osami Shoji,Yoshihito Watanabe Dalton Trans. 2015 44 15316
-
Stuart Aiken,Kathryn Booth,Christopher D. Gabbutt,B. Mark Heron,Craig R. Rice,Azzam Charaf-Eddin,Denis Jacquemin Chem. Commun. 2014 50 7900
-
7. Stereoselective base-induced conversion of naphthalenic precursors into naphthopyrans related to the aphin-derived glucoside BRobin G. F. Giles,Ivan R. Green,Lorraine S. Knight,Vanessa R. Lee Son,Selwyn C. Yorkea J. Chem. Soc. Perkin Trans. 1 1994 859
-
8. 718. Synthesis of lapachenoleR. Livingstone,R. B. Watson J. Chem. Soc. 1956 3701
-
9. Autoxidation of naphthols: a new entry to the perylene systemJosé S. Calderon,Ronald H. Thomson J. Chem. Soc. Perkin Trans. 1 1988 583
-
10. Naturally occurring quinones. Part XIII. Anthraquinones and related naphthalenic compounds in Galium spp. and in Asperula odorataA. R. Burnett,R. H. Thomson J. Chem. Soc. C 1968 854
4-methoxynaphthalen-1-olに関する追加情報
Introduction to 4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)
4-Methoxynaphthalen-1-ol, also known by its CAS number 84-85-5, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This naphthalene derivative, characterized by a methoxy group at the 4-position and a hydroxyl group at the 1-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and functional materials.
The structure of 4-methoxynaphthalen-1-ol consists of a naphthalene core, which is a bicyclic aromatic hydrocarbon composed of two fused benzene rings. The presence of the methoxy group (–OCH₃) and the hydroxyl group (–OH) introduces polarity and reactivity to the molecule, making it a versatile building block for further chemical modifications. This compound is particularly interesting due to its ability to participate in diverse organic reactions, including etherification, esterification, and oxidation processes, which are essential in the synthesis of more complex molecules.
In recent years, 4-methoxynaphthalen-1-ol has been extensively studied for its potential applications in pharmaceuticals. Its structural motif is closely related to several natural products and pharmacologically active compounds, suggesting its utility as a precursor in drug discovery. For instance, derivatives of naphthalene have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The methoxy and hydroxyl functional groups provide handles for further derivatization, allowing chemists to tailor the molecule's properties for specific biological targets.
One of the most compelling aspects of 4-methoxynaphthalen-1-ol is its role in the development of novel organic electronic materials. The naphthalene core is a well-known component in conjugated polymers and small-molecule organic semiconductors, which are crucial for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-donating nature of the methoxy group can influence the electronic properties of these materials, making 4-methoxynaphthalen-1-ol a promising candidate for optimizing device performance.
Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of 4-methoxynaphthalen-1-ol. Catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, have enabled efficient functionalization at specific positions on the naphthalene ring. These techniques have opened up new avenues for creating structurally diverse derivatives with tailored functionalities. Moreover, green chemistry approaches have been increasingly adopted to improve the sustainability of its synthesis, reducing waste and energy consumption.
The pharmaceutical industry has also leveraged 4-methoxynaphthalen-1-ol in the development of therapeutic agents. Its structural framework is found in several marketed drugs and investigational compounds that exhibit desirable pharmacological effects. For example, analogs of 4-methoxynaphthalen-1-ol have been investigated for their potential as kinase inhibitors or as modulators of nuclear receptor activity. The hydroxyl group provides a site for hydrogen bonding interactions with biological targets, while the methoxy group can enhance metabolic stability and bioavailability.
In materials science, 4-methoxynaphthalen-1-ol has been employed in the design of liquid crystals and supramolecular assemblies. Its rigid aromatic core contributes to thermal stability and orderliness in these materials, which are essential for applications in display technologies and sensors. Additionally, its ability to form hydrogen bonds allows for precise control over molecular packing, enabling the creation of materials with specific optical and electronic properties.
The synthesis of 4-methoxynaphthalen-1-ol typically involves classical organic reactions such as nucleophilic substitution or oxidation processes starting from readily available precursors like naphthaldehyde or nitro-naphthalenes. Advances in synthetic chemistry have led to more efficient routes that minimize byproduct formation and improve yield. These improvements are critical for large-scale production and ensure that 4-methoxynaphthalen-1-ol remains a cost-effective and reliable reagent for research and industrial applications.
The versatility of 4-methoxynaphthalen-1-ol extends to its role as a chiral building block. By incorporating stereogenic centers into its structure or using enantioselective synthetic methods, chemists can obtain enantiomerically pure forms that are valuable in asymmetric synthesis. Chiral derivatives have attracted attention for their potential use in resolving racemic mixtures or as intermediates in synthesizing single-enantiomer drugs with enhanced efficacy.
Future research directions may focus on exploring new applications of 4-methoxynaphthalen-1-ol in emerging fields such as biodegradable polymers or nanotechnology. Its unique structural features make it an attractive candidate for developing environmentally friendly materials that meet sustainability criteria without compromising performance. Furthermore, interdisciplinary approaches combining organic chemistry with computational modeling could provide deeper insights into its reactivity and potential applications.
In conclusion,4-Methoxynaphthalen-1-ol (CAS No. 84-85-5)is a multifaceted compound with broad utility across pharmaceuticals,materials science,and organic synthesis.Several recent studies highlight its importance as an intermediateand precursorfor high-value products.Due to ongoing advancementsin synthetic methodologiesand increasing demandfor specialized chemicals,4-Methoxynaphthalen -1 -olis poisedto remaina key playerin scientific innovation.
84-85-5 (4-methoxynaphthalen-1-ol) 関連製品
- 2216-69-5(1-Methoxynaphthalene)
- 10075-63-5(1,5-Dimethoxynaphthalene)
- 3900-49-0(1,6-Dimethoxynaphthalene)
- 10075-62-4(1,4-Dimethoxynaphthalene)
- 613-80-9(2,2'-Dinaphthyl Ether)
- 5486-55-5(2,6-Dimethoxynaphthalene)
- 5111-66-0(6-Methoxy-2-naphthol)
- 3469-26-9(2,7-Dimethoxynaphthalene)
- 5309-18-2(1,7-Dimethoxynaphthalene)
- 93-04-9(2-Methoxynaphthalene)


